3-Chloro-5-isobutylpyridine
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Overview
Description
3-Chloro-5-isobutylpyridine is an organic compound with the molecular formula C₉H₁₂ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position and an isobutyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 5-isobutylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of 3-amino-5-isobutylpyridine or 3-thio-5-isobutylpyridine.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3-chloro-5-isobutylpiperidine.
Scientific Research Applications
3-Chloro-5-isobutylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-isobutylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
3-Chloro-5-ethylpyridine: Similar structure but with an ethyl group instead of an isobutyl group.
3-Chloro-5-propylpyridine: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
3-Chloro-5-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct interactions with biological targets.
Properties
Molecular Formula |
C9H12ClN |
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Molecular Weight |
169.65 g/mol |
IUPAC Name |
3-chloro-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
ZBHGFLKDAVROSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
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